molecular formula C22H43NO B14624586 9-Octadecenamide, N,N-diethyl-

9-Octadecenamide, N,N-diethyl-

Cat. No.: B14624586
M. Wt: 337.6 g/mol
InChI Key: ANBZTKMYPDMODS-BUHFOSPRSA-N
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Description

9-Octadecenamide, N,N-diethyl- is a chemical compound with the molecular formula C22H43NO. It is an amide derivative of oleic acid, characterized by the presence of a long hydrocarbon chain and a diethylamide functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenamide, N,N-diethyl- typically involves the reaction of oleic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve steps such as esterification, followed by amidation to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 9-Octadecenamide, N,N-diethyl- is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenamide, N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

9-Octadecenamide, N,N-diethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems or as a bioactive molecule.

    Industry: It is utilized in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Octadecenamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Oleamide: A structurally similar compound with a single amide group derived from oleic acid.

    Stearamide: Another amide derivative with a saturated hydrocarbon chain.

    N,N-Dimethyl-9-octadecenamide: A related compound with dimethyl groups instead of diethyl groups.

Uniqueness

9-Octadecenamide, N,N-diethyl- is unique due to its specific diethylamide functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

IUPAC Name

(E)-N,N-diethyloctadec-9-enamide

InChI

InChI=1S/C22H43NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(5-2)6-3/h13-14H,4-12,15-21H2,1-3H3/b14-13+

InChI Key

ANBZTKMYPDMODS-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N(CC)CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC

Origin of Product

United States

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